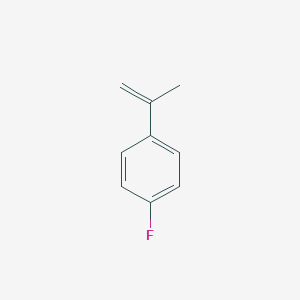

4-Fluoro-alpha-methylstyrene

Description

Properties

IUPAC Name |

1-fluoro-4-prop-1-en-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXHMBLBLJSGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188532 | |

| Record name | 1-Fluoro-4-(isopropenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-40-3 | |

| Record name | 1-Fluoro-4-(1-methylethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-(isopropenyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 350-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Fluoro-4-(isopropenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-(isopropenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoro-α-methylstyrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TQ5TT8QWC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of 1-(4-Fluorophenyl)-2-Propanol

The alcohol precursor is typically synthesized via:

-

Grignard Addition : Reaction of 4-fluorophenylmagnesium bromide with acetone.

-

Reduction : Hydrogenation of 4-fluoroacetophenone using catalysts like NaBH4 or LiAlH4.

Dehydration Conditions

Inspired by the dehydration of dimethyl-para-tolyl carbinol to para-methyl-alpha-methylstyrene, the fluoro analog would involve:

-

Catalyst : Sulfur dioxide (0.64%) or H2SO4.

-

Distillation : Fractional distillation under reduced pressure (e.g., 34 mm Hg).

Challenges :

-

Competing side reactions (e.g., carbocation rearrangements).

Comparative Analysis of Methods

Table 2: Comparison of Preparation Routes

Challenges and Optimization Strategies

-

Starting Material Availability : 4-Fluoroacetophenone is less commercially accessible than its chloro analog, necessitating custom synthesis.

-

Reaction Selectivity : The Wittig reaction must avoid over-addition to the aromatic fluorine, which is electronically deactivated.

-

Catalyst Efficiency : Sodium carbonate or calcium carbonate (0.01–10 wt%) may enhance reaction rates in dehydration routes.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-alpha-methylstyrene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other functional groups using appropriate reagents.

Polymerization: Similar to other styrene derivatives, 4-fluoro-alpha-methylstyrene can undergo polymerization to form polymers with unique properties.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used for polymerization reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products Formed

Substitution: Products with various functional groups replacing the fluorine atom.

Oxidation: Oxidized derivatives of 4-fluoro-alpha-methylstyrene.

Scientific Research Applications

Chemistry

4-Fluoro-alpha-methylstyrene serves as a crucial building block in organic synthesis. Its unique reactivity allows for:

- Substitution Reactions : The fluorine atom can be replaced with various functional groups, expanding the diversity of synthesized compounds.

- Polymerization : This compound can undergo polymerization to produce specialty polymers with tailored properties, such as increased thermal stability and altered mechanical characteristics.

Table 1: Polymerization Properties

| Property | Value |

|---|---|

| Polymerization Type | Radical and Cationic |

| Initiators Used | Benzoyl peroxide, AIBN |

| Thermal Stability | Enhanced due to fluorination |

Biology

Research has indicated potential biological interactions involving 4-fluoro-alpha-methylstyrene:

- Microbial Metabolism : Certain bacteria, such as Pseudomonas fluorescens, can metabolize this compound, converting it into phenylacetic acids through biotransformation processes.

Case Study 1: Biotransformation by Pseudomonas fluorescens

A study highlighted the ability of Pseudomonas fluorescens to convert 4-fluoro-alpha-methylstyrene into various chiral products with significant enantiomeric excess.

| Compound | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| 4-Fluoro-alpha-methylstyrene | 33 | 40 |

| 4-Chloro-alpha-methylstyrene | 38 | 35 |

Medicine

The compound has been explored for its potential in drug development:

- Pharmaceutical Precursors : It can serve as a precursor for synthesizing pharmaceutical compounds due to its ability to undergo various chemical transformations.

Industry

In industrial applications, 4-fluoro-alpha-methylstyrene is utilized in producing specialty polymers and materials with unique properties. Its incorporation into polymer matrices enhances performance characteristics such as chemical resistance and thermal stability.

The biological activity of 4-fluoro-alpha-methylstyrene has been investigated in terms of its metabolic pathways and toxicity profiles:

- Microbial Degradation : Studies indicate that this compound can be degraded by specific microbial strains, highlighting its potential environmental impact.

Case Study 2: Environmental Impact Assessment

An environmental study assessed the persistence of this compound in contaminated sites. While some microbial strains could degrade it, others showed resistance, leading to concerns about accumulation in sediments.

Toxicity Studies

Toxicity assessments have shown that exposure to high concentrations of 4-fluoro-alpha-methylstyrene can lead to significant effects on aquatic organisms, including behavioral changes and physiological stress.

Mechanism of Action

The mechanism of action of 4-fluoro-alpha-methylstyrene involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the electronic properties of the compound, affecting its reactivity and stability. This can influence how the compound interacts with enzymes, receptors, and other biological molecules, potentially leading to unique biological effects.

Comparison with Similar Compounds

4-Chloro-alpha-methylstyrene

- Molecular formula : C₉H₉Cl

- Molecular weight : 152.62 g/mol

- Key differences: The chlorine atom (Cl) replaces fluorine, increasing molecular weight and altering electronic effects. Hazards: Similar flammability (H226) but may exhibit distinct toxicity profiles due to chlorine’s higher polarizability .

Allylbenzene

- Molecular formula : C₉H₁₀

- Molecular weight : 118.18 g/mol

- Key differences: Lacks both the methyl group and fluorine substituents, simplifying its structure. Lower boiling point (~156°C) due to reduced molecular weight and absence of electronegative substituents. Used in fragrances and as a monomer in polystyrene production, differing from 4-Fluoro-alpha-methylstyrene’s specialized pharmaceutical applications .

o-Vinyltoluene

- Molecular formula : C₉H₁₀

- Molecular weight : 118.18 g/mol

- Key differences :

alpha-Methylstyrene

- Molecular formula : C₉H₁₀

- Molecular weight : 118.18 g/mol

- Key differences: No fluorine substituent, leading to lower polarity and boiling point (~165°C). Widely used in resins and adhesives, whereas 4-Fluoro-alpha-methylstyrene’s fluorine atom enables niche reactivity in cross-coupling reactions .

Trans-1,2-diphenylethylene (Stilbene)

- Molecular formula : C₁₄H₁₂

- Molecular weight : 180.25 g/mol

- Key differences :

Comparative Data Table

Biological Activity

4-Fluoro-alpha-methylstyrene (CAS 350-40-3) is a fluorinated derivative of alpha-methylstyrene, characterized by the presence of a fluorine atom at the para position of the phenyl ring. This compound has garnered attention in various fields, including synthetic organic chemistry and environmental microbiology, due to its unique biological activities and potential applications.

- Molecular Formula : CHF

- IUPAC Name : 1-fluoro-4-(prop-1-en-2-yl)benzene

- Appearance : Clear colorless to pale yellow liquid

- Refractive Index : 1.5085 - 1.5145 @ 20°C

Biological Activity Overview

The biological activity of 4-fluoro-alpha-methylstyrene can be explored through its metabolic pathways, toxicity profiles, and applications in biotransformation processes.

Metabolic Pathways

Research indicates that 4-fluoro-alpha-methylstyrene can undergo microbial degradation. For instance, certain strains of bacteria, such as Pseudomonas fluorescens, have been shown to metabolize substituted styrenes, including fluorinated variants. In one study, it was demonstrated that these bacteria can convert 4-fluoro-alpha-methylstyrene into various phenylacetic acids through co-metabolic processes, highlighting its potential as a substrate for biotransformation .

Toxicity Studies

The toxicity of 4-fluoro-alpha-methylstyrene has been evaluated in several studies. The compound exhibits moderate toxicity to aquatic organisms, with LC50 values indicating potential risks to aquatic ecosystems. For example, studies have shown that exposure to this compound can lead to significant behavioral and physiological changes in fish species .

Case Study 1: Biotransformation by Pseudomonas fluorescens

A comprehensive study examined the biotransformation capabilities of Pseudomonas fluorescens ST with various styrenes, including 4-fluoro-alpha-methylstyrene. The bacteria were able to convert this compound into chiral phenylacetic acids with notable enantiomeric excess. The study reported that the transformation yields were significantly influenced by the substrate's structure and the bacterial strain used .

| Compound | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| 4-Fluoro-alpha-methylstyrene | 33 | 40 |

| 4-Chloro-alpha-methylstyrene | 38 | 35 |

Case Study 2: Environmental Impact Assessment

An environmental assessment highlighted the persistence of 4-fluoro-alpha-methylstyrene in contaminated sites. It was found that while some microbial strains could degrade the compound, others exhibited resistance, leading to accumulation in sediments. This behavior raises concerns regarding its long-term ecological impacts .

Research Findings

- Microbial Degradation : Various microbial strains have shown capability to degrade fluorinated styrenes, with Rhodococcus opacus and Pseudomonas fluorescens being particularly effective .

- Toxicological Effects : Toxicity assessments indicate that exposure to high concentrations can lead to reproductive and developmental effects in aquatic organisms .

- Synthetic Applications : The unique reactivity of 4-fluoro-alpha-methylstyrene makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Q & A

Q. What are the common synthetic routes for 4-Fluoro-alpha-methylstyrene, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions. For example, refluxing 4-Fluoro-alpha-methylstyrene with ethylamine and aqueous formaldehyde yields tetrahydropyridine derivatives . Key optimization parameters include reaction time (e.g., 12–24 hours), temperature (controlled reflux), and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion. Post-synthesis purification often involves column chromatography or recrystallization to isolate high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing 4-Fluoro-alpha-methylstyrene and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy, including , , and NMR, is critical for structural elucidation. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns . For crystalline derivatives, X-ray diffraction (XRD) provides unambiguous structural data, as demonstrated in fluorinated pyrimidine analogs .

Q. How should 4-Fluoro-alpha-methylstyrene be stored to maintain stability during experiments?

The compound is sensitive to moisture and light. Store under inert gas (e.g., argon) at –20°C in amber glass vials. Degradation products can form if exposed to acidic/basic conditions or elevated temperatures, necessitating periodic purity checks via NMR or GC-MS .

Advanced Research Questions

Q. What strategies mitigate byproduct formation in the synthesis of 4-Fluoro-alpha-methylstyrene derivatives?

Byproducts often arise from competing reaction pathways, such as over-alkylation or isomerization. Strategies include:

- Catalyst modulation : Use Lewis acids (e.g., BF·EtO) to direct regioselectivity.

- Temperature control : Lower temperatures reduce side reactions (e.g., <50°C for cyclization steps) .

- Additive screening : Additives like molecular sieves absorb water, minimizing hydrolysis .

Q. How can computational modeling predict the reactivity of 4-Fluoro-alpha-methylstyrene in novel reactions?

Density functional theory (DFT) calculations assess transition states and intermediate stability. Tools like Autodock or Surflex-Dock model ligand-protein interactions for pharmacological derivatives . For example, fluorine’s electronegativity can be parameterized to predict its impact on reaction kinetics or binding affinity.

Q. How do researchers resolve contradictions in reported data (e.g., conflicting NMR shifts or reaction yields)?

Contradictions may stem from solvent effects, impurities, or instrumental calibration. To address these:

- Replicate experiments : Use standardized protocols (e.g., identical deuterated solvents for NMR).

- Cross-validate data : Compare with XRD or high-resolution mass spectra .

- Meta-analysis : Review literature for systematic biases (e.g., solvent polarity in NMR) .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying 4-Fluoro-alpha-methylstyrene in complex mixtures?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates the compound from byproducts.

- Calibration curves : Prepare standards in the matrix of interest (e.g., biological fluids) to account for matrix effects.

- Internal standards : Deuterated analogs (e.g., -4-Fluoro-alpha-methylstyrene) improve quantification accuracy .

Q. How can fluorination patterns influence the compound’s physicochemical properties?

Fluorine’s strong electron-withdrawing effect increases lipophilicity (logP) and metabolic stability. Substituent positioning (e.g., para vs. meta) alters steric hindrance and electronic interactions, as shown in fluorinated benzamide derivatives . Computational tools like COSMO-RS predict solubility and partition coefficients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.